molecular formula C7H12O B083125 Dicyclopropylmethanol CAS No. 14300-33-5

Dicyclopropylmethanol

Cat. No.: B083125
CAS No.: 14300-33-5
M. Wt: 112.17 g/mol
InChI Key: PIXLZMHERIHLJL-UHFFFAOYSA-N
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Description

Dicyclopropylmethanol is a useful research compound. Its molecular formula is C7H12O and its molecular weight is 112.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Prins Cyclization to Generate Tetrahydropyrans : 2-Arylcyclopropylmethanols, similar in structure to Dicyclopropylmethanol, have been utilized as substitutes for homoallyl aryl alcohols. They react with aliphatic aldehydes in the presence of SnCl4 to undergo Prins cyclization, efficiently producing cis-2,6-disubstituted tetrahydropyrans. This method was applied to synthesize (±)-centrolobine, highlighting its potential in medicinal chemistry for scaffold generation (Yadav et al., 2014).

  • Investigation of Radical Intermediates : The hydroxylation of cyclopropyl compounds, including trans-(2-phenyl-cyclopropyl)methanol, by methane monooxygenase (MMO) was studied using various mechanistic probes. This research aids in understanding the formation of radical intermediates in the catalytic cycle of MMO, which is significant for environmental and biochemical applications (Liu et al., 1993).

  • Conformational Studies via Microwave Spectroscopy : (1-Fluorocyclopropyl)methanol, a derivative of this compound, was studied using microwave spectroscopy. This research provides insights into intramolecular hydrogen bonding and conformational preferences, which are crucial for understanding molecular interactions and properties (Møllendal et al., 2004).

  • Ring-Opening Reactions for Keto Enolate Formation : Acylcyclopropanemethanol tosylates, related to this compound, undergo ring opening by lithium telluride action to produce keto enolates. This reaction pathway can lead to syntheses with good diastereoselectivity, relevant in organic synthesis and pharmaceuticals (Avilov et al., 2004).

  • Synthesis of Cyclopropanoid Nucleoside Analogues : Starting from (2,2-difluorocyclopropyl)methanol, a class of difluorinated cyclopropanoid nucleoside analogues was synthesized. These compounds have potential applications in medicinal chemistry and drug development (Csuk & Thiede, 2002).

  • σ-Donor Ability of Cyclopropane C–C Bond : The σ-donor ability of strained C–C bonds in cyclopropane rings, like those in this compound, was determined through crystal structures of its derivatives. This study contributes to the understanding of molecular bonding and reactivity in organic chemistry (Fifer & White, 2005).

Safety and Hazards

While handling Dicyclopropylmethanol, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Properties

IUPAC Name

dicyclopropylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-7(5-1-2-5)6-3-4-6/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXLZMHERIHLJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162284
Record name Dicyclopropylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14300-33-5
Record name Dicyclopropylmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14300-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dicyclopropylmethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014300335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicyclopropylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicyclopropylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.745
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Record name DICYCLOPROPYLMETHANOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes dicyclopropylmethanol interesting from an electronic perspective?

A1: this compound derivatives exhibit a remarkable ability to donate electron density through their C-C bonds. This property stems from the strained nature of the cyclopropane rings. [, ] Research has shown that the C-OR bond length in this compound derivatives is highly sensitive to the electron demand of the OR group attached to it. [, ] This sensitivity highlights the strong σ-donor ability of the cyclopropane C-C bonds, making this compound and its derivatives intriguing subjects for studying electronic effects in organic molecules.

Q2: How was the electron-donating ability of this compound investigated in the research?

A2: Researchers utilized low-temperature X-ray crystallography to analyze the structures of various this compound derivatives with varying electron demand from the attached OR substituent. [, ] By comparing the C-OR bond distances across these structures, they were able to directly correlate the bond length to the electron-withdrawing or electron-donating nature of the OR group. This meticulous structural analysis provided concrete evidence for the strong σ-donating property of this compound.

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